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Introduction
NAI-107, also known as microbisporicin, is a potent lantibiotic with significant activity against a

wide spectrum of Gram-positive pathogens, including multidrug-resistant strains that pose a

critical threat to public health. This technical guide provides an in-depth overview of NAI-107's

target pathogens, quantitative efficacy data, detailed experimental protocols for its evaluation,

and a visual representation of its mechanism of action.

Target Pathogens and In Vitro Activity
NAI-107 demonstrates potent bactericidal activity against a range of Gram-positive bacteria. Its

efficacy extends to clinically important and often difficult-to-treat pathogens.

Key Target Pathogens:
Staphylococcus aureus: Including methicillin-resistant (S. aureus) (MRSA) and glycopeptide-

intermediate S. aureus (GISA) strains.[1]

Enterococcus species: Including vancomycin-resistant enterococci (VRE).[1]

Streptococcus pneumoniae: Including penicillin-intermediate strains.[1]
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Fastidious Gram-negative bacteria: NAI-107 has also shown activity against some fastidious

Gram-negative bacteria.

The in vitro potency of NAI-107 is quantified by its Minimum Inhibitory Concentration (MIC) and

Minimum Bactericidal Concentration (MBC).

Table 1: MIC and MBC of NAI-107 against selected
Staphylococcus aureus strains

Strain Phenotype MIC (µg/mL) MBC (µg/mL)

ATCC 25923 MSSA 0.125 - 0.5 -

GISA 4061 GISA 0.5 1

MRSA 1400 MRSA - -

Data compiled from multiple sources.[1][2][3]

Table 2: MIC of NAI-107 against selected Enterococcus
strains

Strain Phenotype MIC (µg/mL)

E. faecium 569 VanA -

E. faecalis A533 VanA -

Specific MIC values for these strains were not available in the provided search results, but NAI-

107 is active against VRE.[1]

Table 3: MIC of NAI-107 against a selected
Streptococcus pneumoniae strain

Strain Phenotype MIC (µg/mL)

S. pneumoniae 2868 Penicillin-intermediate -
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Specific MIC value for this strain was not available in the provided search results, but NAI-107

is effective against this phenotype.[1]

In Vivo Efficacy
The antimicrobial activity of NAI-107 has been validated in several animal models of infection,

demonstrating its potential for in vivo applications. The 50% effective dose (ED₅₀) is a key

parameter in these studies.

Table 4: In Vivo Efficacy (ED₅₀) of NAI-107 in Murine
Infection Models

Pathogen
Mouse
Model

NAI-107
ED₅₀
(mg/kg)

Route
Comparator
ED₅₀
(mg/kg)

Comparator
Route

S.

pneumoniae

2868

Immunocomp

etent
0.51 i.v.

Linezolid:

15.9
p.o.

S. aureus

4061 (GISA)
Neutropenic 2.3 - 14.2 i.v.

Linezolid: 5.1

- 22.4
p.o.

S. aureus

4061 (GISA)
Neutropenic 2.3 - 14.2 i.v.

Vancomycin:

22.4
s.c.

VRE strains Neutropenic 2.3 - 14.2 i.v.
Linezolid: 5.1

- 22.4
p.o.

Data presented as ranges where specific values for each strain were not detailed.[1][4]

Mechanism of Action
NAI-107 exerts its bactericidal effect by targeting a crucial step in bacterial cell wall synthesis.

Lipid II Binding
The primary mechanism of action for NAI-107, a member of the lantibiotic class of antibiotics, is

the inhibition of peptidoglycan synthesis. This is achieved through high-affinity binding to Lipid
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II, an essential precursor molecule for the bacterial cell wall.[5] By sequestering Lipid II, NAI-

107 effectively halts the incorporation of new peptidoglycan units into the growing cell wall,

leading to cell lysis and death.

The interaction between NAI-107 and Lipid II is a highly specific molecular recognition event.

The N-terminal region of similar lantibiotics, like nisin, forms a cage-like structure that engulfs

the pyrophosphate moiety of Lipid II.[6]
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Figure 1. Mechanism of action of NAI-107 via inhibition of peptidoglycan synthesis.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

antimicrobial properties of NAI-107.

Minimum Inhibitory Concentration (MIC) and Minimum
Bactericidal Concentration (MBC) Determination
This protocol outlines the broth microdilution method for determining the MIC and MBC of NAI-

107.

a. Materials:

NAI-107 stock solution
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)

96-well microtiter plates

Incubator

Plate reader (optional)

Agar plates for MBC determination

b. Protocol:

Prepare serial two-fold dilutions of NAI-107 in CAMHB in a 96-well plate.

Inoculate each well with the bacterial suspension to a final concentration of approximately 5

x 10⁵ CFU/mL.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours.

The MIC is the lowest concentration of NAI-107 that completely inhibits visible growth.

For MBC determination, subculture 10-100 µL from each well showing no growth onto

appropriate agar plates.

Incubate the agar plates at 35-37°C for 18-24 hours.

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial

inoculum.

Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of NAI-107 against localized bacterial

infections.

a. Materials:
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Female ICR (CD-1) mice (5-6 weeks old)

Cyclophosphamide

Bacterial culture (S. aureus, etc.)

NAI-107 formulation for injection

Sterile saline

Tissue homogenizer

Agar plates

b. Protocol:

Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on day -4

and day -1 to induce neutropenia.

Infection: On day 0, inject a standardized inoculum of the target pathogen (e.g., 10⁶ CFU of

S. aureus) intramuscularly into the thigh of each mouse.

Treatment: At a specified time post-infection (e.g., 2 hours), administer NAI-107 via the

desired route (e.g., intravenous or subcutaneous).

Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the

infected thigh, and homogenize the tissue in sterile saline.

Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on

appropriate agar to determine the number of viable bacteria (CFU/thigh).

Data Analysis: Compare the bacterial load in the treated groups to the control group to

determine the reduction in CFU.
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Neutropenic Murine Thigh Infection Model Workflow
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Figure 2. Workflow for the neutropenic murine thigh infection model.
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Rat Endocarditis Model
This model simulates a severe systemic infection and is used to evaluate the efficacy of NAI-

107 in treating endovascular infections.

a. Materials:

Male Wistar rats

Polyethylene catheter

Bacterial culture (S. aureus)

NAI-107 formulation for injection

Surgical instruments

Tissue homogenizer

Agar plates

b. Protocol:

Catheterization: Anesthetize the rat and surgically insert a polyethylene catheter through the

right carotid artery into the left ventricle of the heart to induce sterile vegetations.

Infection: 24 hours after catheterization, intravenously inject a standardized inoculum of the

target pathogen (e.g., 10⁵ CFU of S. aureus).

Treatment: Initiate treatment with NAI-107 at a specified time post-infection and continue for

a defined period (e.g., 5 days).

Efficacy Assessment: After the treatment period, euthanize the rats, aseptically remove the

heart, and excise the vegetations from the heart valves.

Bacterial Load Determination: Homogenize the vegetations and perform serial dilutions and

plating to determine the bacterial load (CFU/gram of vegetation).

Data Analysis: Compare the bacterial load in the treated groups to the control group.
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Rat Granuloma Pouch Model
This model is used to study the effect of NAI-107 on localized, chronic infections within a

contained abscess-like environment.

a. Materials:

Male Wistar rats

Croton oil

Bacterial culture (MRSA)

NAI-107 formulation for injection

Syringes and needles

b. Protocol:

Pouch Formation: Inject a volume of air subcutaneously in the dorsal region of the rat,

followed by an injection of croton oil into the air sac to induce the formation of a granuloma

pouch.

Infection: After approximately 7 days, inject a standardized inoculum of the target pathogen

(e.g., MRSA) into the pouch.

Treatment: Administer NAI-107 at a specified time post-infection.

Efficacy Assessment: At various time points after treatment, aspirate the exudate from the

pouch.

Bacterial Load Determination: Perform serial dilutions and plating of the exudate to

determine the viable bacterial count (CFU/mL).

Data Analysis: Monitor the change in bacterial load over time in treated versus control

animals.
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Lipid II Binding Assay (Carboxyfluorescein Leakage
Assay)
This in vitro assay can be used to demonstrate the interaction of NAI-107 with Lipid II, leading

to membrane disruption.

a. Materials:

Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., DOPC)

Lipid II

Carboxyfluorescein (CF)

NAI-107

Fluorometer

b. Protocol:

Prepare CF-loaded Vesicles: Prepare LUVs containing a self-quenching concentration of CF.

Some vesicles should also incorporate Lipid II into their membrane.

Baseline Fluorescence: Place the CF-loaded vesicles (with and without Lipid II) in a cuvette

and measure the baseline fluorescence.

Add NAI-107: Add NAI-107 to the cuvette and monitor the change in fluorescence over time.

Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse

all vesicles and determine the maximum fluorescence.

Data Analysis: The increase in fluorescence upon addition of NAI-107 to Lipid II-containing

vesicles indicates membrane disruption and CF leakage, confirming the interaction between

NAI-107 and Lipid II.
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Lipid II Binding Assay Workflow
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Figure 3. Workflow for a carboxyfluorescein leakage-based Lipid II binding assay.

Conclusion
NAI-107 is a promising lantibiotic with potent bactericidal activity against a range of clinically

significant Gram-positive pathogens, including multidrug-resistant strains. Its mechanism of
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action, involving the targeting of the essential cell wall precursor Lipid II, makes it an attractive

candidate for further development. The experimental models and protocols detailed in this

guide provide a framework for the continued investigation and evaluation of NAI-107 and other

novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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